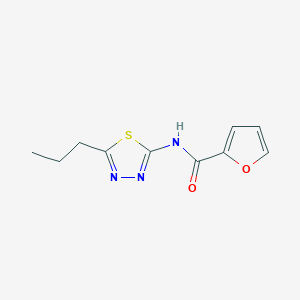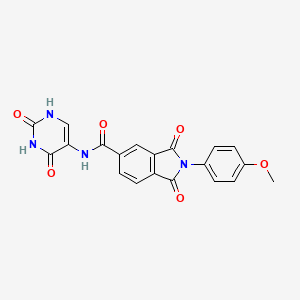![molecular formula C16H13Br3N2O5 B11099450 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11099450.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, phenoxy, and hydrazide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and 2,3-dibromo-4,5-dihydroxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid under basic conditions to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.
Final Product: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 2,3-dibromo-4,5-dihydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: Shares the bromine and methoxy functional groups but lacks the hydrazide and dibromo-dihydroxyphenyl moieties.
4-Bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of bromine, methoxy, phenoxy, and hydrazide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H13Br3N2O5 |
|---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O5/c1-25-9-2-3-12(10(17)5-9)26-7-13(23)21-20-6-8-4-11(22)16(24)15(19)14(8)18/h2-6,22,24H,7H2,1H3,(H,21,23)/b20-6+ |
InChI Key |
DUBWFXUVXOTMSO-CGOBSMCZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)Br)O)O)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2Br)Br)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11099370.png)
![4-({4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine](/img/structure/B11099382.png)
![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)



![({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099423.png)
![17-(2,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099424.png)
![1-(Dimethoxymethyl)-17-(pyridin-3-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099429.png)
![ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11099432.png)
![2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B11099436.png)
![3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)
![2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)
